Cas no 899351-51-0 (4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide)

4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- F3016-0051
- 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
- 4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
- 899351-51-0
- 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
- AKOS025312955
- 4-[(Cyclohexylmethylamino)sulfonyl]-N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]benzamide
- 4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide
-
- Inchi: 1S/C24H29N5O5S3/c1-2-22-27-28-24(35-22)29-37(33,34)21-14-10-19(11-15-21)26-23(30)18-8-12-20(13-9-18)36(31,32)25-16-17-6-4-3-5-7-17/h8-15,17,25H,2-7,16H2,1H3,(H,26,30)(H,28,29)
- InChI Key: WIFUNUCFMMADAK-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(S(NC2=NN=C(CC)S2)(=O)=O)C=C1)(=O)C1=CC=C(S(NCC2CCCCC2)(=O)=O)C=C1
Computed Properties
- Exact Mass: 563.13308256g/mol
- Monoisotopic Mass: 563.13308256g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 37
- Rotatable Bond Count: 9
- Complexity: 962
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 183Ų
Experimental Properties
- Density: 1.46±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 5.24±0.50(Predicted)
4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3016-0051-2mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
899351-51-0 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3016-0051-75mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
899351-51-0 | 90%+ | 75mg |
$208.0 | 2023-04-28 | |
Life Chemicals | F3016-0051-20mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
899351-51-0 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F3016-0051-20μmol |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
899351-51-0 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F3016-0051-5mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
899351-51-0 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F3016-0051-10mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
899351-51-0 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
Life Chemicals | F3016-0051-15mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
899351-51-0 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F3016-0051-40mg |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
899351-51-0 | 90%+ | 40mg |
$140.0 | 2023-04-28 | |
Life Chemicals | F3016-0051-2μmol |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
899351-51-0 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F3016-0051-5μmol |
4-[cyclohexyl(methyl)sulfamoyl]-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide |
899351-51-0 | 90%+ | 5μl |
$63.0 | 2023-04-28 |
4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide Related Literature
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
Additional information on 4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide
Introduction to Compound with CAS No. 899351-51-0 and Its Applications in Modern Pharmaceutical Research
The compound with the CAS number 899351-51-0 is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, formally known as 4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide, represents a pinnacle of innovation in the design of bioactive molecules. Its intricate structure, characterized by multiple functional groups, makes it a promising candidate for various therapeutic applications.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives due to their broad spectrum of biological activities. The presence of both cyclohexyl and methyl sulfamoyl groups in the molecule enhances its solubility and bioavailability, making it an attractive candidate for drug development. Furthermore, the incorporation of a thiadiazole ring introduces additional pharmacophoric elements that can interact with biological targets, potentially leading to the discovery of new therapeutic agents.
The 4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl moiety is particularly noteworthy as it combines the properties of thiadiazole, known for its antimicrobial and anti-inflammatory effects, with the sulfamoyl group, which is widely recognized for its role in enzyme inhibition. This combination suggests that the compound may exhibit multiple modes of action, making it a versatile tool for studying complex biological pathways.
Recent studies have highlighted the potential of thiadiazole derivatives in the treatment of various diseases, including cancer and infectious disorders. The benzamide moiety in the compound's structure further enhances its binding affinity to biological targets by providing a hydrogen bond network that can interact with receptor sites. This feature is crucial for designing molecules that can selectively inhibit specific enzymes or receptors involved in disease processes.
The cyclohexyl group in the molecule contributes to its steric hindrance properties, which can influence how it interacts with biological targets. By modulating the spatial orientation of functional groups, researchers can fine-tune the compound's pharmacological profile. This level of structural control is essential for developing drugs that are both effective and well-tolerated by patients.
In addition to its structural complexity, the compound exhibits interesting chemical properties that make it suitable for further derivatization and optimization. The presence of multiple reactive sites allows for modifications that can enhance its potency, selectivity, and pharmacokinetic profile. These attributes are critical for advancing from a lead compound to a viable drug candidate.
The field of medicinal chemistry has seen significant advancements in the design and synthesis of sulfonamide derivatives over the past decade. The development of new synthetic methodologies has enabled researchers to access complex molecular architectures more efficiently than ever before. This progress has been instrumental in accelerating the discovery and development of novel therapeutic agents.
The compound with CAS No. 899351-51-0 exemplifies the cutting-edge research being conducted in pharmaceutical chemistry. Its unique structure and promising biological activities make it a valuable asset in the quest to develop new treatments for various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
In conclusion, the compound 4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide represents a significant advancement in pharmaceutical research. Its intricate structure, combined with its diverse range of potential applications, positions it as a promising candidate for future therapeutic development. As scientists continue to explore its properties and potential uses, this compound is poised to make substantial contributions to medicine and healthcare.
899351-51-0 (4-cyclohexyl(methyl)sulfamoyl-N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}benzamide) Related Products
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)



